![molecular formula C31H48O3 B2607097 Methyl 3-dehydroxy-3-oxoursolate CAS No. 989-72-0](/img/structure/B2607097.png)
Methyl 3-dehydroxy-3-oxoursolate
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Overview
Description
Methyl 3-dehydroxy-3-oxoursolate is an esterified derivative of Ursolic acid . It belongs to the chemical family of Triterpenoids .
Synthesis Analysis
The synthesis of Methyl 3-dehydroxy-3-oxoursolate involves the extraction of dried leaves of Primsatomoris malayana Ridley (Rubiaceae) with methanol . The extract is then concentrated and partitioned with petroleum ether, chloroform, and ethyl acetate . The chloroform fraction is dissolved in methanol and subjected to column chromatography using Diaion HP-20 with methanol as the eluent .Molecular Structure Analysis
The molecular structure of Methyl 3-dehydroxy-3-oxoursolate consists of five six-membered rings . Four of these rings adopt chair conformations, while the fifth, which has a C=C double bond, adopts an approximate envelope conformation .Physical And Chemical Properties Analysis
Methyl 3-dehydroxy-3-oxoursolate is a powder with a molecular formula of C31H48O3 and a molecular weight of 468.71 . Its IUPAC name is methyl (1S,2R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-4a-carboxylate .Scientific Research Applications
Anti-Lung Cancer Activity
Ursolic acid, a pentacyclic triterpenoid which is structurally similar to Ursonic acid methyl ester, has been found to have significant anti-lung cancer activity . The compound shows low toxicity, making it a potential candidate for the development of anti-lung cancer drugs . The main challenge in its clinical application is its poor water solubility and bioavailability .
Modification for Enhanced Potency
The chemistry of Ursolic acid has been extensively studied, with modifications made at positions C-3 (hydroxyl), C12-C13 (double bonds), and C-28 (carboxylic acid), leading to several Ursolic acid derivatives (esters, amides, oxadiazole quinolone, etc.) with enhanced potency, bioavailability, and water solubility . These modifications could potentially be applied to Ursonic acid methyl ester for similar enhancements.
Crystallography Studies
The crystal structure of Methyl 3-dehydroxy-3-oxoursolate has been studied . Four of the five six-membered rings of this pentacyclic triterpene adopt chair conformations; the fifth, which has a C=C double bond, adopts an approximate envelope conformation . This information could be useful in the field of crystallography and for understanding the physical and chemical properties of the compound.
properties
IUPAC Name |
methyl (1S,2R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48O3/c1-19-11-16-31(26(33)34-8)18-17-29(6)21(25(31)20(19)2)9-10-23-28(5)14-13-24(32)27(3,4)22(28)12-15-30(23,29)7/h9,19-20,22-23,25H,10-18H2,1-8H3/t19-,20+,22+,23-,25+,28+,29-,30-,31+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCQKMJALQHROV-ZOPQKVJUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)[C@@H]2[C@H]1C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ursonic acid methyl ester |
Citations
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